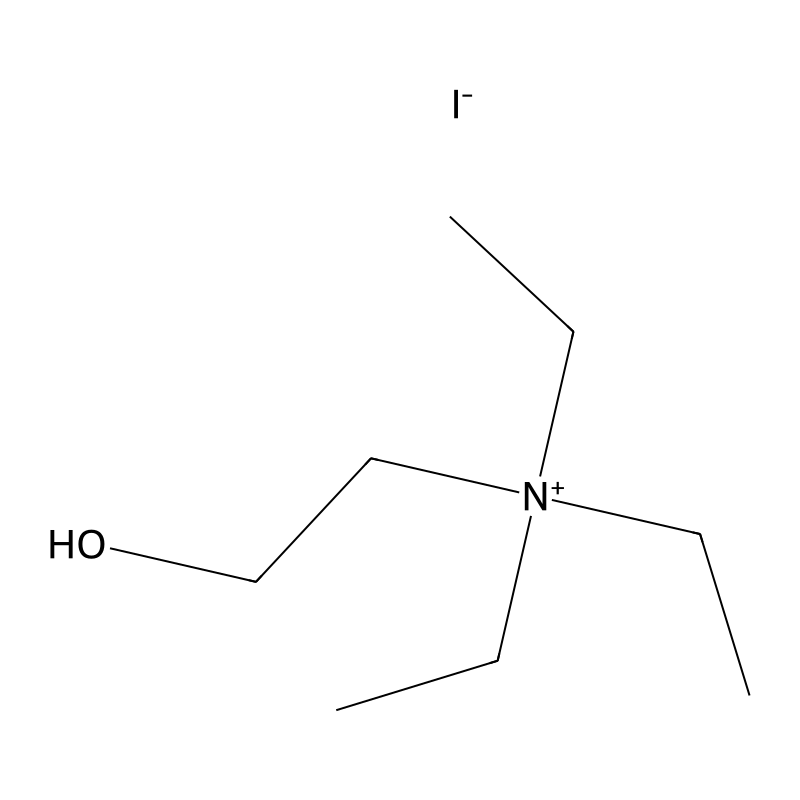(2-Hydroxyethyl)triethylammonium iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Acetylcholinesterase (AChE) inhibitor
HETI acts as a reversible inhibitor of AChE, an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system. This property makes HETI a potential candidate for studying and treating AChE-related diseases like Alzheimer's disease and dementia [].
Cholinergic agonist
HETI can mimic the effects of ACh by directly activating cholinergic receptors, which are involved in various physiological processes like muscle movement, memory, and learning. This property allows researchers to investigate the role of the cholinergic system in different biological functions [].
Antioxidant and free radical scavenging activity
Studies suggest that HETI exhibits antioxidant and free radical scavenging properties, potentially protecting cells from oxidative damage linked to various diseases [].
Antimicrobial activity
Some research suggests that HETI may possess antimicrobial activity against certain bacteria and fungi, although further investigation is needed to understand its potential applications in this area [].
(2-Hydroxyethyl)triethylammonium iodide is a quaternary ammonium compound characterized by the presence of a triethylammonium group and a hydroxyl ethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 273.16 g/mol. This compound appears as a white to almost white powder or crystal and is soluble in water, making it useful in various chemical applications . It is commonly referred to by its synonym, triethylcholine iodide .
The mechanism of action of (2-Hydroxyethyl)triethylammonium iodide remains largely unexplored. However, due to its structural similarity to acetylcholine, it might interact with cholinergic receptors in the nervous system. More research is needed to understand its specific effects and potential applications [].
- Nucleophilic Substitution: The iodide ion can be displaced by other nucleophiles, leading to the formation of new compounds.
- Decomposition: Under certain conditions, it may decompose to release iodide ions and form triethylamine and other products.
- Formation of Complexes: It can form complexes with various metal ions due to the presence of the hydroxyl group, which can act as a ligand.
These reactions are significant in synthetic organic chemistry and material science.
(2-Hydroxyethyl)triethylammonium iodide can be synthesized through several methods:
- Alkylation of Triethylamine: Triethylamine can be reacted with 2-bromoethanol followed by treatment with potassium iodide to yield (2-Hydroxyethyl)triethylammonium iodide.
- Direct Quaternization: Triethylamine can be directly quaternized with iodomethane or iodoethanol in the presence of a base.
These methods yield high-purity products suitable for laboratory use.
(2-Hydroxyethyl)triethylammonium iodide has several applications:
- Biochemical Research: It is utilized in proteomics and cell culture studies due to its role as a choline donor.
- Pharmaceuticals: The compound is explored for potential therapeutic applications related to neuroprotection and cognitive enhancement.
- Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Interaction studies involving (2-Hydroxyethyl)triethylammonium iodide focus on its behavior in biological systems. Research indicates that it may interact with various receptors involved in neurotransmission, particularly cholinergic receptors. These interactions could provide insights into its potential therapeutic effects and mechanisms of action .
Several compounds share structural similarities with (2-Hydroxyethyl)triethylammonium iodide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Triethylamine | C6H15N | A tertiary amine without the hydroxyl group |
| Choline | C5H14NO | A natural nutrient involved in neurotransmission |
| (2-Hydroxypropyl)triethylammonium iodide | C9H21INO | Contains a propyl group instead of an ethyl group |
Uniqueness: (2-Hydroxyethyl)triethylammonium iodide is unique due to its specific combination of a hydroxyl group and triethylammonium structure, which enhances its solubility and potential biological activity compared to its analogs.
UNII
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant








